molecular formula C12H16N2O4 B595946 (S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate CAS No. 19647-68-8

(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate

Cat. No.: B595946
CAS No.: 19647-68-8
M. Wt: 252.27
InChI Key: RQLHVJRXJOFWQW-JTQLQIEISA-N
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Description

(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, a methylamino group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Hydroxy Group: The hydroxy group is protected using a suitable protecting group such as a silyl ether.

    Formation of the Carbamate: The protected hydroxy compound is reacted with an isocyanate to form the carbamate.

    Introduction of the Methylamino Group: The carbamate intermediate is then reacted with a methylamine source to introduce the methylamino group.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides and amines are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl 3-oxo-1-(methylamino)-1-oxopropan-2-ylcarbamate.

    Reduction: Formation of benzyl 3-hydroxy-1-(methylamino)propan-2-ylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmacology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    Pathways Involved: The compound may affect pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-hydroxy-1-(amino)-1-oxopropan-2-ylcarbamate: Lacks the methyl group on the amino moiety.

    Benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate: The racemic mixture of the compound.

Uniqueness

(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts

Properties

IUPAC Name

benzyl N-[(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-13-11(16)10(7-15)14-12(17)18-8-9-5-3-2-4-6-9/h2-6,10,15H,7-8H2,1H3,(H,13,16)(H,14,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLHVJRXJOFWQW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677814
Record name Benzyl [(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19647-68-8
Record name Benzyl [(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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